Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr
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Overview
Description
The compound Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr is a peptide consisting of ten amino acids: cysteine, glutamine, aspartic acid, serine, glutamic acid, threonine, arginine, threonine, phenylalanine, and tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Specific reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or enhanced biological activity .
Scientific Research Applications
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr involves its interaction with specific molecular targets and pathways. The peptide can bind to cell surface receptors, triggering intracellular signaling cascades that regulate various cellular functions. The presence of amino acids like arginine and tyrosine contributes to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cys-gln-asp-ser-glu-thr-arg-thr-phe: A shorter peptide missing the terminal tyrosine.
Cys-gln-asp-ser-glu-thr-arg-thr-phe-tyr-lys: An extended peptide with an additional lysine residue.
Uniqueness
This compound: is unique due to its specific sequence, which imparts distinct structural and functional properties. The presence of cysteine allows for disulfide bond formation, while the combination of hydrophilic and hydrophobic residues contributes to its versatility in various applications .
Properties
IUPAC Name |
4-[[2-[[2-[[5-amino-2-[(2-amino-3-sulfanylpropanoyl)amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H76N14O20S/c1-24(68)40(66-45(79)32(15-17-38(72)73)59-48(82)36(22-67)64-47(81)34(21-39(74)75)61-43(77)31(14-16-37(54)71)58-42(76)29(53)23-87)49(83)60-30(9-6-18-57-52(55)56)44(78)65-41(25(2)69)50(84)62-33(19-26-7-4-3-5-8-26)46(80)63-35(51(85)86)20-27-10-12-28(70)13-11-27/h3-5,7-8,10-13,24-25,29-36,40-41,67-70,87H,6,9,14-23,53H2,1-2H3,(H2,54,71)(H,58,76)(H,59,82)(H,60,83)(H,61,77)(H,62,84)(H,63,80)(H,64,81)(H,65,78)(H,66,79)(H,72,73)(H,74,75)(H,85,86)(H4,55,56,57) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDYPQVEKZEDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H76N14O20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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